2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Description
This compound is a synthetic quinoline-derived acetamide featuring a benzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline ring, and an N-(3-chlorophenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-10-11-21-20(12-16)24(29)22(32(30,31)19-8-3-2-4-9-19)14-27(21)15-23(28)26-18-7-5-6-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZUJNVHHOHOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzenesulfonyl group and a chlorophenyl acetamide moiety. Its structural uniqueness may contribute to its diverse biological activities.
| Feature | Description |
|---|---|
| Chemical Formula | C19H18ClN3O3S |
| Molecular Weight | 393.88 g/mol |
| Structure | Chemical Structure |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit multiple mechanisms of action:
- Anticancer Properties : In vitro studies suggest that it can interfere with cellular signaling pathways associated with cancer cell proliferation. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Cytotoxicity : Studies have shown that while the compound exhibits significant cytotoxic effects on cancer cell lines, it maintains relatively low toxicity towards normal cells, indicating a favorable therapeutic window .
Anticancer Activity
A study evaluated the effects of the compound on A549 human lung adenocarcinoma cells. The results indicated that treatment with the compound reduced cell viability significantly compared to controls. The IC50 values were determined to be around 25 µM, suggesting potent anticancer activity .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, highlighting its potential as an antibiotic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components. Modifications to the sulfonamide and quinoline portions can enhance or diminish activity:
- Sulfonamide Group : Essential for antimicrobial activity.
- Chlorophenyl Acetamide Moiety : Enhances anticancer potency.
A comparative analysis with similar compounds indicates that structural diversity plays a crucial role in determining biological efficacy.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Sulfonamide + Quinolone | Antimicrobial |
| Compound B | Benzodioxole derivative | Anticancer |
| This Compound | Quinoline + Sulfonamide + Chlorophenyl | Anticancer & Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituent positions, electronic profiles, or backbone modifications. Key comparisons are outlined below:
Substituent Variations on the Quinoline Core
- 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6) Substituents: Ethyl at position 6 (vs. methyl in the target compound); 4-chlorophenyl (vs. 3-chlorophenyl) on the acetamide side chain. Impact:
- The para-chlorophenyl group may alter steric interactions in target binding compared to the meta-substituted analog. For instance, para-substitution could favor linear alignment with enzyme active sites, as seen in kinase inhibitors .
Chlorophenyl Substitution Patterns
- N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide Similar to the target compound but with para-chlorophenyl substitution. Crystallographic Data: Para-substituted analogs often exhibit planar amide conformations, facilitating hydrogen bonding (e.g., N–H⋯O interactions in crystal lattices). In contrast, meta-substituted derivatives may adopt twisted conformations, reducing intermolecular packing efficiency .
Amide-Backbone Analogs
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Differences: Replaces the quinoline core with a pyrazolone ring and incorporates dichlorophenyl instead of benzenesulfonyl groups. Key Findings:
- Dichlorophenyl groups increase steric bulk, which may reduce bioavailability compared to benzenesulfonyl-containing analogs .
Key Research Findings
Substituent Position Sensitivity: Meta-chlorophenyl substitution (target compound) vs. para-chlorophenyl (CAS: 866590-95-6) alters π-π stacking and van der Waals interactions in protein binding pockets. Para-substituted analogs show higher affinity in computational docking studies against bacterial gyrase . Benzenesulfonyl groups enhance electron-withdrawing effects, stabilizing the quinoline’s 4-oxo tautomer, a feature critical for intercalation with DNA or enzyme active sites .
Conformational Flexibility: Crystal structures of pyrazolone acetamides reveal rotational freedom in the amide linkage (dihedral angles: 44.5°–77.5°), which may reduce target selectivity compared to rigid quinoline-based analogs .
Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to CAS: 866590-95-6, involving coupling of sulfonylated quinoline intermediates with chlorophenyl acetamide via carbodiimide-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
